1-(3-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
1-(3-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole core, makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds such as chromeno[2,3-c]pyrroles have been reported to behave as glucokinase activators , suggesting potential targets in glucose metabolism pathways.
Mode of Action
It’s known that similar structures exhibit antioxidant activity , which suggests that this compound might interact with its targets to neutralize reactive oxygen species, thereby protecting cells from oxidative damage.
Result of Action
Compounds with similar structures have been found to exhibit antioxidant activity , suggesting that this compound may help protect cells from oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction process. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction is carried out under reflux conditions in acetic acid, leading to the formation of the desired chromeno-pyrrole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as developing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromeno-pyrrole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted chromeno-pyrrole compounds.
Scientific Research Applications
1-(3-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(2-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
1-(3-hydroxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the position of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
1-(3-hydroxyphenyl)-2,6,7-trimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-10-7-14-15(8-11(10)2)25-19-16(18(14)23)17(21(3)20(19)24)12-5-4-6-13(22)9-12/h4-9,17,22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSYRODCIRIJJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.